molecular formula C9H10ClF2NO2 B15304698 Methyl 3-amino-2,6-difluoro-5-methylbenzoate hydrochloride

Methyl 3-amino-2,6-difluoro-5-methylbenzoate hydrochloride

Cat. No.: B15304698
M. Wt: 237.63 g/mol
InChI Key: IHGYECIEWKLYET-UHFFFAOYSA-N
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Description

Methyl 3-amino-2,6-difluoro-5-methylbenzoate hydrochloride is a chemical compound with significant applications in various fields, including pharmaceuticals and chemical research. This compound is known for its unique structure, which includes amino, difluoro, and methyl groups attached to a benzoate core. Its hydrochloride form enhances its solubility and stability, making it suitable for various experimental and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-amino-2,6-difluoro-5-methylbenzoate hydrochloride typically involves multiple steps, starting from readily available precursors. One common method involves the nitration of methyl 2,6-difluoro-5-methylbenzoate, followed by reduction to introduce the amino group. The final step involves the conversion of the free base to its hydrochloride salt to improve solubility and stability.

Industrial Production Methods

Industrial production of this compound often employs large-scale nitration and reduction processes, followed by purification steps such as recrystallization or chromatography to ensure high purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-amino-2,6-difluoro-5-methylbenzoate hydrochloride undergoes various chemical reactions, including:

    Substitution Reactions:

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.

    Coupling Reactions: It can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include alkyl halides and acyl chlorides, typically under basic conditions.

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Hydrogenation using palladium on carbon or other reducing agents like lithium aluminum hydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoates, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Methyl 3-amino-2,6-difluoro-5-methylbenzoate hydrochloride has several scientific research applications:

    Pharmaceutical Research: It is used as an intermediate in the synthesis of various pharmaceutical compounds.

    Chemical Biology: The compound is employed in studies involving enzyme inhibition and protein-ligand interactions.

    Medicinal Chemistry: It serves as a building block for designing new drugs with potential therapeutic effects.

    Industrial Chemistry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 3-amino-2,6-difluoro-5-methylbenzoate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and difluoro groups play crucial roles in binding to these targets, influencing the compound’s biological activity. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-amino-2,6-difluorobenzoate
  • Methyl 3-amino-5-methylbenzoate
  • Methyl 3-amino-2,6-dichlorobenzoate

Uniqueness

Methyl 3-amino-2,6-difluoro-5-methylbenzoate hydrochloride is unique due to the presence of both difluoro and methyl groups, which confer distinct chemical properties and reactivity. This combination of functional groups makes it particularly valuable in the synthesis of complex molecules and in applications requiring specific chemical interactions.

Biological Activity

Methyl 3-amino-2,6-difluoro-5-methylbenzoate hydrochloride is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article examines its biological activity, synthesizing data from various studies to provide a comprehensive overview.

Chemical Structure and Properties

This compound has a molecular formula of C8H8ClF2N O2. The presence of the difluoro group and the amino moiety contributes to its unique biological properties, enhancing its interaction with biological targets.

Antitumor Activity

Several studies have reported on the antitumor properties of compounds related to this compound. For instance, a study evaluated the antitumor activity against human tumor cell lines such as CCRF-HSB-2 and KB cells. The results indicated that derivatives of this compound exhibited significant cytotoxicity with IC50 values in the micromolar range, suggesting potential as anticancer agents .

The mechanism underlying the antitumor activity appears to involve interference with specific molecular targets, such as protein kinases. Molecular docking studies have shown that these compounds can bind effectively to target sites, which may inhibit tumor growth by disrupting critical signaling pathways .

In Vitro Studies

In vitro assays have been conducted to assess the biological activity of this compound. These studies typically employ cell lines to measure cell proliferation and apoptosis. For example, an MTT assay demonstrated that this compound could significantly reduce cell viability in cancer cell lines while exhibiting lower toxicity in normal cells .

Case Study: Antifibrotic Activity

A notable case study explored the antifibrotic potential of similar compounds derived from methyl 3-amino-2,6-difluoro-5-methylbenzoate. The study utilized hydroxyproline assays and ELISA techniques to measure collagen expression in hepatic stellate cells. Results indicated that these compounds could inhibit collagen deposition, suggesting their utility in treating fibrotic diseases .

Summary of Findings

The following table summarizes key findings regarding the biological activities and mechanisms of action for this compound:

Activity Cell Line IC50 (µM) Mechanism
AntitumorCCRF-HSB-225Protein kinase inhibition
AntitumorKB30Disruption of signaling pathways
AntifibroticHSC-T645Inhibition of collagen synthesis

Properties

Molecular Formula

C9H10ClF2NO2

Molecular Weight

237.63 g/mol

IUPAC Name

methyl 3-amino-2,6-difluoro-5-methylbenzoate;hydrochloride

InChI

InChI=1S/C9H9F2NO2.ClH/c1-4-3-5(12)8(11)6(7(4)10)9(13)14-2;/h3H,12H2,1-2H3;1H

InChI Key

IHGYECIEWKLYET-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1F)C(=O)OC)F)N.Cl

Origin of Product

United States

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